Cas no 686749-12-2 (2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide)

2-({1-(2-Chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a sulfonamide-linked indole-thiazole scaffold. Its structural complexity, incorporating a 2-chlorobenzyl-substituted indole core and a thiazol-2-yl acetamide moiety, suggests potential utility in medicinal chemistry and biochemical research. The sulfonyl bridge enhances stability and may influence binding interactions, while the chlorophenyl and thiazole groups contribute to lipophilicity and electronic properties. This compound is of interest for its potential as a pharmacophore in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise structural-activity relationship studies, making it a valuable intermediate for specialized synthetic applications.
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide structure
686749-12-2 structure
Product Name:2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide
CAS No:686749-12-2
MF:C20H16ClN3O3S2
MW:445.94234085083
CID:6431336
PubChem ID:2157677
Update Time:2025-06-13

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide
    • 686749-12-2
    • EU-0089732
    • 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide
    • 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide
    • F0590-0450
    • 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide
    • AKOS024585640
    • Acetamide, 2-[[1-[(2-chlorophenyl)methyl]-1H-indol-3-yl]sulfonyl]-N-2-thiazolyl-
    • Inchi: 1S/C20H16ClN3O3S2/c21-16-7-3-1-5-14(16)11-24-12-18(15-6-2-4-8-17(15)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25)
    • InChI Key: XGTBEWMICWYKFB-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=CS1)(=O)CS(C1C2=C(N(CC3=CC=CC=C3Cl)C=1)C=CC=C2)(=O)=O

Computed Properties

  • Exact Mass: 445.0321614g/mol
  • Monoisotopic Mass: 445.0321614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • pka: 6.76±0.50(Predicted)

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide Pricemore >>

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2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide Related Literature

Additional information on 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide

Introduction to 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide (CAS No. 686749-12-2)

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 686749-12-2, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple heterocyclic rings and functional groups in its molecular structure suggests a high degree of complexity, which may contribute to its potential therapeutic applications.

The molecular framework of this compound includes a 1-(2-chlorophenyl)methyl-1H-indol-3-yl moiety linked via a sulfonyl group to an acetamide moiety, which is further connected to a 1,3-thiazol-2-yl group. This arrangement of functional groups creates a diverse chemical environment that could interact with biological targets in novel ways. The indole ring, known for its presence in various bioactive natural products and pharmaceuticals, is particularly noteworthy for its potential role in modulating biological pathways.

In recent years, there has been growing interest in indole derivatives due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a chlorophenyl group in the molecular structure of this compound may enhance its binding affinity to specific biological targets, making it a valuable candidate for further investigation. Additionally, the thiazole ring is another important pharmacophore that has been extensively studied for its role in various pharmacological applications.

The synthesis of such complex molecules often presents significant challenges due to the need for precise functionalization and regioselective modifications. However, advancements in synthetic methodologies have made it increasingly feasible to construct intricate molecular architectures like that of 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide. These synthetic strategies often involve multi-step reactions that require careful optimization to ensure high yields and purity.

One of the key aspects of studying this compound is its potential as a lead molecule for drug development. The combination of an indole scaffold with a sulfonyl and acetamide group creates a versatile platform for structural modifications aimed at enhancing pharmacological properties. Researchers are particularly interested in exploring how variations in the substituents around these rings can influence the biological activity of the molecule.

Recent studies have demonstrated that derivatives of indole and thiazole exhibit significant promise in various therapeutic areas. For instance, some indole derivatives have shown efficacy in inhibiting kinases involved in cancer progression, while thiazole-based compounds have been investigated for their antimicrobial and anti-inflammatory effects. The compound under discussion may share some of these properties, making it an attractive candidate for further preclinical and clinical studies.

The use of computational methods such as molecular docking and quantum mechanics simulations has become increasingly important in the study of such complex molecules. These tools allow researchers to predict how 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide might interact with biological targets at the molecular level. This information can guide the design of experiments and help optimize the compound's pharmacological profile.

In conclusion, 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(1,3-thiazol-2-yl)acetamide represents a fascinating molecule with potential applications in pharmaceutical research. Its unique structural features and diverse functional groups make it a compelling candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in the development of new therapeutic agents.

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